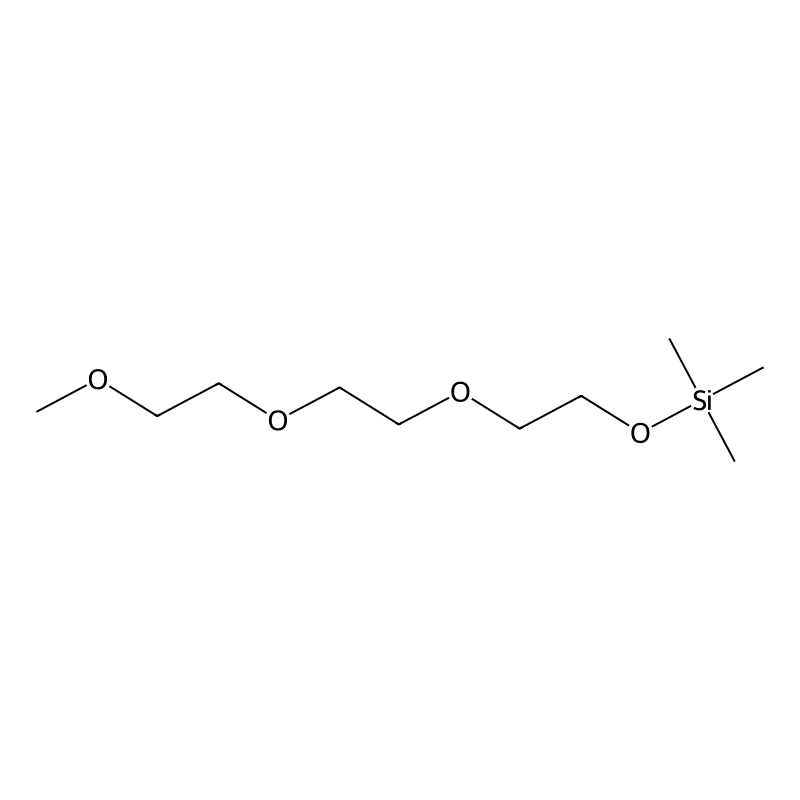

2,2-Dimethyl-3,6,9,12-tetraoxa-2-silatridecane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2,2-Dimethyl-3,6,9,12-tetraoxa-2-silatridecane is an organosilicon compound characterized by its unique structure, which includes multiple ether linkages and a silane component. Its molecular formula is , indicating the presence of carbon, hydrogen, oxygen, and silicon atoms. This compound is notable for its potential applications in energy storage systems, particularly as an electrolyte in lithium-ion batteries due to its favorable electrochemical properties and thermal stability .

The chemical behavior of 2,2-dimethyl-3,6,9,12-tetraoxa-2-silatridecane is primarily influenced by its siloxane and ether functionalities. It can undergo various reactions typical of siloxanes and ethers, such as:

- Hydrolysis: This compound can react with water to produce silanol and other hydrolysis products.

- Decomposition: Under certain conditions, especially at elevated temperatures, it may decompose to yield silicates and other organic byproducts.

- Redox reactions: As an electrolyte in lithium-ion batteries, it participates in redox reactions that facilitate charge transfer during battery operation .

The synthesis of 2,2-dimethyl-3,6,9,12-tetraoxa-2-silatridecane typically involves the following methods:

- Sol-gel process: This involves the hydrolysis and condensation of silanes to form a gel-like network that incorporates the desired organic components.

- Continuous flow synthesis: Recent advancements have introduced continuous flow techniques that improve the efficiency and scalability of producing this compound while minimizing waste .

- Chemical vapor deposition: This method can be used to deposit thin films of the compound onto substrates for specific applications.

These synthesis methods aim to achieve high purity levels (>99.8%) essential for electrochemical applications .

2,2-Dimethyl-3,6,9,12-tetraoxa-2-silatridecane has several notable applications:

- Electrolyte in lithium-ion batteries: Its excellent ionic conductivity and thermal stability make it suitable for use as an electrolyte additive or solvent in battery systems .

- Coatings and sealants: Due to its siloxane structure, it can be utilized in formulations requiring flexibility and resistance to moisture.

- Potential biomedical applications: While more research is needed, its low toxicity suggests possible uses in medical devices or biocompatible materials .

Interaction studies involving 2,2-dimethyl-3,6,9,12-tetraoxa-2-silatridecane primarily focus on its role within lithium-ion batteries. Research indicates that it enhances the stability of solid-electrolyte interphases (SEI) on electrodes during cycling processes. This stabilization is crucial for improving battery life and performance by reducing side reactions that can lead to capacity loss .

Several compounds share structural or functional similarities with 2,2-dimethyl-3,6,9,12-tetraoxa-2-silatridecane. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Tetraethoxysilane | Siloxane | Used primarily as a precursor for silica-based materials. |

| Polyethylene glycol dimethyl ether | Ether | Known for its solubility and use in pharmaceuticals. |

| Trimethylsiloxy-functionalized siloxanes | Siloxane | Offers enhanced thermal stability for various applications. |

| Ethylene glycol dimethyl ether | Ether | Commonly used as a solvent with low toxicity profile. |

Uniqueness of 2,2-Dimethyl-3,6,9,12-tetraoxa-2-silatridecane

What sets 2,2-dimethyl-3,6,9,12-tetraoxa-2-silatridecane apart from these similar compounds is its specific combination of multiple ether linkages with a siloxane backbone. This unique structure contributes to its superior electrochemical performance as an electrolyte in lithium-ion batteries compared to traditional organic solvents or single-component electrolytes .